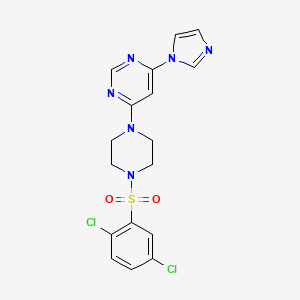
4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H16Cl2N6O2S and its molecular weight is 439.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine (CAS Number: 1171672-11-9) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₆Cl₂N₄O₂S
- Molecular Weight : 439.3 g/mol
- Structure : The compound features a piperazine ring substituted with a sulfonyl group and an imidazole moiety, contributing to its biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it induces apoptosis in various cancer cell lines. For instance, a study reported that the compound exhibited an IC₅₀ value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity . Additionally, in vivo studies on tumor-bearing mice showed notable suppression of tumor growth when treated with this compound .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases associated with tumor progression. Research indicates that it may target pathways related to cell proliferation and survival, particularly through modulation of the PI3K/AKT signaling pathway .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
- Staphylococcus aureus : MIC = 0.015 mg/mL
- Escherichia coli : MIC = 200 μg/mL
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine and imidazole moieties have been explored to enhance potency and selectivity against target proteins. For instance, substituting different groups on the piperazine ring has yielded compounds with improved binding affinity to their targets .
Case Studies
-
Case Study on Anticancer Efficacy :
A study involving the administration of this compound to mice with induced tumors demonstrated a marked reduction in tumor size compared to control groups. Flow cytometry analyses revealed increased apoptosis rates in treated cells, supporting its potential as an anticancer therapeutic . -
Antimicrobial Efficacy Study :
Another investigation assessed its effectiveness against various bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also showed low toxicity in mammalian cells, suggesting a favorable therapeutic index .
科学研究应用
Research indicates that compounds similar to 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine exhibit various biological activities, including:
- Antimicrobial Effects : Studies have shown that imidazole and pyrimidine derivatives possess significant antimicrobial properties, making them candidates for developing antibiotics or antifungal agents .
- Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer progression. Research has identified similar compounds as potential inhibitors of cancer cell proliferation .
- CNS Activity : The piperazine moiety is often associated with central nervous system (CNS) effects, suggesting potential applications in treating neurological disorders .
Targeted Therapy
The unique structure of this compound allows it to function as a scaffold for designing targeted therapies against specific diseases. Its ability to modulate enzyme activity may lead to the development of drugs that selectively inhibit disease-related pathways.
Lead Compound in Medicinal Chemistry
As a lead compound, it can be modified to enhance its pharmacological properties. Structural changes can optimize its efficacy and reduce side effects, paving the way for new therapeutic agents.
Case Study 1: Anticancer Research
A study investigated the anticancer properties of similar pyrimidine derivatives against various cancer cell lines. The results indicated that modifications to the imidazole and sulfonyl groups significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Antimicrobial Activity
Another research project focused on synthesizing and testing related compounds for their antimicrobial efficacy. The findings demonstrated that certain derivatives exhibited potent activity against resistant bacterial strains, supporting their potential use in treating infections .
属性
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2S/c18-13-1-2-14(19)15(9-13)28(26,27)25-7-5-23(6-8-25)16-10-17(22-11-21-16)24-4-3-20-12-24/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRDNGOODODMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













